molecular formula C28H25N5O4S B11436788 4-{2-(Benzylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid

4-{2-(Benzylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid

Cat. No.: B11436788
M. Wt: 527.6 g/mol
InChI Key: XOFUBEMVWPTISL-UHFFFAOYSA-N
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Description

4-[2-(BENZYLSULFANYL)-6-[(2-METHOXYPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzylsulfanyl group, and a methoxyphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(BENZYLSULFANYL)-6-[(2-METHOXYPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Benzylsulfanyl Group: This step involves the substitution of a suitable leaving group with a benzylsulfanyl group.

    Attachment of the Methoxyphenyl Carbamoyl Moiety: This step involves the coupling of the methoxyphenyl carbamoyl group to the triazolopyrimidine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(BENZYLSULFANYL)-6-[(2-METHOXYPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[2-(BENZYLSULFANYL)-6-[(2-METHOXYPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(BENZYLSULFANYL)-6-[(2-METHOXYPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, thereby modulating biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that lead to physiological responses.

    Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(BENZYLSULFANYL)-6-[(2-METHOXYPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is unique due to its combination of functional groups and structural features. The presence of the benzylsulfanyl group, methoxyphenyl carbamoyl moiety, and benzoic acid functionality distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H25N5O4S

Molecular Weight

527.6 g/mol

IUPAC Name

4-[2-benzylsulfanyl-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

InChI

InChI=1S/C28H25N5O4S/c1-17-23(25(34)30-21-10-6-7-11-22(21)37-2)24(19-12-14-20(15-13-19)26(35)36)33-27(29-17)31-28(32-33)38-16-18-8-4-3-5-9-18/h3-15,24H,16H2,1-2H3,(H,30,34)(H,35,36)(H,29,31,32)

InChI Key

XOFUBEMVWPTISL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)C(=O)O)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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